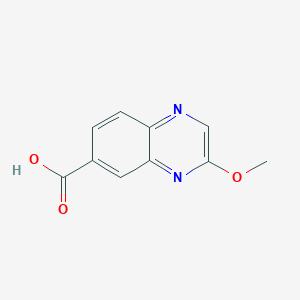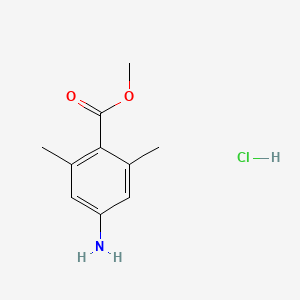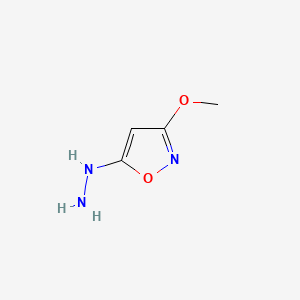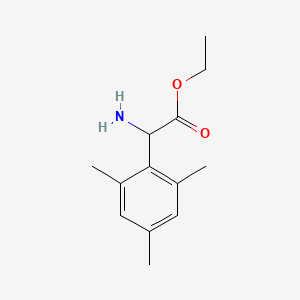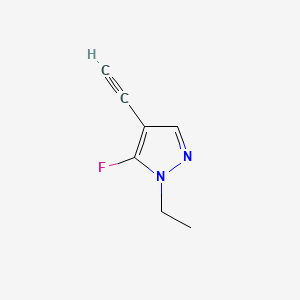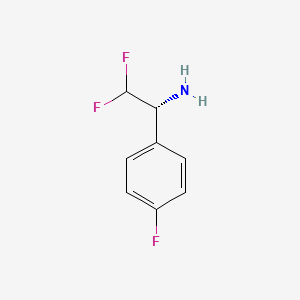
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of fluorine atoms attached to an ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the ethanamine structure. One common method involves the reaction of 4-fluorobenzaldehyde with difluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoro-4-fluorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with target molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Similar structure but lacks the difluoro substitution.
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine: Contains a difluoromethoxy group instead of difluoro substitution.
Uniqueness
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability and reactivity.
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1R)-2,2-difluoro-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2/t7-/m1/s1 |
InChI Key |
LJBFIMGPCYAABD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




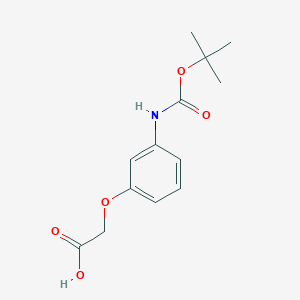
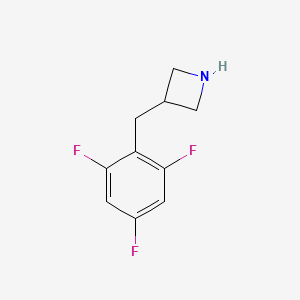
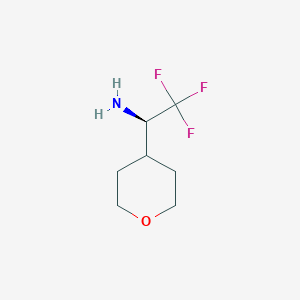

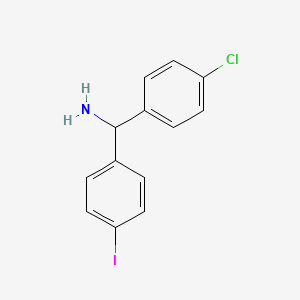
![2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)
